Tetrahydropapaveroline

Catalog No.
S597327
CAS No.
4747-99-3
M.F
C16H18BrNO4
M. Wt
368.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydropapaveroline

CAS Number

4747-99-3

Product Name

Tetrahydropapaveroline

IUPAC Name

1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;bromide

Molecular Formula

C16H18BrNO4

Molecular Weight

368.22 g/mol

InChI

InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H

InChI Key

WAADYLVPNMRUKN-UHFFFAOYSA-N

SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O

Synonyms

Norlaudanosoline, Tetrahydropapaveroline, Tetrahydroxypapaveroline

Canonical SMILES

C1C[NH2+]C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.[Br-]

Description

The exact mass of the compound Tetrahydropapaveroline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Opiate Alkaloids - Papaverine. It belongs to the ontological category of isoquinolinol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potential Role in Alcohol Addiction

Studies have explored the link between THP and alcohol consumption. THP can be formed in the brain by the condensation of dopamine and dopaldehyde Science. Research suggests that prolonged exposure to THP in rats can lead them to consume excessive amounts of alcohol, even if they initially avoid it Science. This suggests THP might play a role in the development of alcohol dependence.

Parkinson's Disease Research

THP has also been investigated in the context of Parkinson's disease. This neurodegenerative disorder is characterized by a loss of dopamine-producing neurons. THP is detectable in the brains of Parkinson's patients receiving L-DOPA therapy, a common treatment that increases dopamine levels PubMed: . Further research is needed to understand how THP might influence the progression of Parkinson's disease.

Potential Dopamine System Modulator

THP's ability to interact with the dopamine system is another area of scientific interest. Studies have shown that THP can inhibit dopamine reuptake in cells expressing the dopamine transporter (DAT) PubMed: . Dopamine reuptake is the process by which dopamine is removed from the synaptic cleft, terminating its signaling. By inhibiting reuptake, THP could potentially increase dopamine signaling. More research is needed to determine the potential therapeutic implications of this effect.

Tetrahydropapaveroline is a complex organic compound classified as a benzylisoquinoline alkaloid. It is primarily formed through the condensation of dopamine and dopaldehyde, a metabolite of dopamine. This compound is notable for its structural characteristics, which include two catechol moieties, making it relatively reactive and unstable. Tetrahydropapaveroline has been identified in trace amounts in the human brain and is implicated in various neurobiological processes, including the modulation of dopamine uptake and potential roles in addiction mechanisms .

, primarily involving the interaction of dopamine with dopaldehyde. The reaction can be summarized as follows:

  • Condensation Reaction: Dopamine reacts with dopaldehyde to form tetrahydropapaveroline.
  • Oxidation: The presence of tyrosinase can lead to undesirable oxidation reactions, converting intermediates like L-DOPA and dopamine into their quinone derivatives, which complicates the synthesis process .
  • Pictet-Spengler Reaction: This non-enzymatic reaction is involved in the final condensation step to form tetrahydropapaveroline from dopamine and 3,4-dihydroxyphenylacetaldehyde (3,4-DHPAA) under specific conditions .

Tetrahydropapaveroline exhibits significant biological activity, particularly in relation to the central nervous system. Key findings include:

  • Dopamine Uptake Inhibition: Tetrahydropapaveroline has been shown to inhibit dopamine uptake, potentially affecting dopaminergic signaling pathways .
  • Addiction Mechanisms: Research indicates that tetrahydropapaveroline may contribute to addictive behaviors by enhancing preferences for substances like ethanol when injected into specific brain regions .
  • Neurotransmitter Interaction: Its interaction with neurotransmitter systems suggests a role in modulating mood and behavior, although the exact mechanisms remain an area of ongoing research .

The synthesis of tetrahydropapaveroline has been explored through various methods:

  • Microbial Fermentation: Recent studies have focused on using engineered strains of Escherichia coli to produce tetrahydropapaveroline via a stepwise fermentation process. This method aims to optimize metabolic pathways to minimize undesirable reactions that can lead to product degradation .
  • Chemical Synthesis: Traditional chemical synthesis methods involve direct condensation reactions between dopamine and dopaldehyde but are often limited by stability issues due to the reactive nature of tetrahydropapaveroline .

Tetrahydropapaveroline has several applications, particularly in pharmacology and neuroscience:

  • Research Tool: It serves as a valuable compound for studying dopaminergic systems and their implications in neurobiology and addiction.
  • Potential Therapeutic Agent: Given its effects on dopamine signaling, there is interest in exploring its potential therapeutic uses in conditions related to dopamine dysregulation, such as Parkinson's disease or schizophrenia .

Interaction studies have highlighted the complex role of tetrahydropapaveroline in neurotransmitter systems:

  • Dopamine System Modulation: Tetrahydropapaveroline's ability to inhibit dopamine uptake suggests it could modulate dopaminergic activity, impacting various neurological conditions .
  • Behavioral Studies: Animal models have demonstrated that tetrahydropapaveroline can influence behavior related to substance use and preference, indicating its potential role in addiction research .

Tetrahydropapaveroline shares structural similarities with several other compounds within the benzylisoquinoline alkaloid family. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
PapaverineModeratePrimarily used as a smooth muscle relaxant; less reactive than tetrahydropapaveroline.
NorlaudanosineHighExhibits analgesic properties; less studied for neurobiological effects compared to tetrahydropapaveroline.
SalsolinolModerateInvolved in alcohol-related behaviors; shares some metabolic pathways with tetrahydropapaveroline.
DihydrocodeineLowAn opioid analgesic; structurally different but shares some biological activity related to addiction.

Tetrahydropapaveroline's unique reactivity due to its catechol moieties sets it apart from these compounds, influencing its stability and biological interactions significantly.

Molecular Configuration and Stereochemical Properties

Tetrahydropapaveroline features a tetrahydroisoquinoline core with hydroxyl groups at positions 6 and 7, and a (3,4-dihydroxyphenyl)methyl substituent attached to the nitrogen atom. Its molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.32 g/mol.

Structural ComponentDescription
Tetrahydroisoquinoline coreA bicyclic structure with saturated six-membered ring and hydroxyl groups at C6 and C7.
(3,4-Dihydroxyphenyl)methyl groupA benzyl group substituted with hydroxyl groups at positions 3 and 4 of the phenyl ring.
StereochemistryThe (S)-enantiomer is predominantly detected in mammalian systems, suggesting enantio-selective synthesis.

The stereochemical preference for the (S)-enantiomer in human brains highlights a potential role of enzymatic or chiral-selective pathways in its formation.

Endogenous Formation Pathways in Mammalian Systems

Tetrahydropapaveroline is endogenously synthesized in mammalian brains through non-enzymatic condensation reactions involving dopamine and its aldehyde metabolite. Key pathways include:

  • Dopamine Oxidation: Monoamine oxidase (MAO) oxidizes dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), a neurotoxic aldehyde intermediate.
  • Spontaneous Condensation: DOPAL reacts with dopamine via a Pictet-Spengler-type mechanism to form Tetrahydropapaveroline.

In human brains, Tetrahydropapaveroline is detected at concentrations of 0.12–0.22 pmol/g wet weight, with no significant correlation to alcohol exposure. Its synthesis is localized to regions like the striatum, where dopamine metabolism is active.

Enzymatic and Non-Enzymatic Condensation Mechanisms

While plants utilize norcoclaurine synthase (NCS) for enzymatic synthesis of benzylisoquinolines, mammalian systems rely on non-enzymatic pathways.

MechanismSubstratesKey Features
Enzymatic (Plant)Dopamine + 4-hydroxyphenylacetaldehydeCatalyzed by NCS, yielding (S)-norcoclaurine as a precursor to morphine.
Non-Enzymatic (Mammal)Dopamine + DOPALSpontaneous Pictet-Spengler condensation under physiological conditions.

In mammals, the reaction occurs in the absence of dedicated enzymes, driven by the reactivity of DOPAL. This contrasts with plant systems, where NCS ensures stereochemical control.

Role of Dopamine and Aldehyde Intermediates in Biosynthesis

Dopamine and DOPAL are central to Tetrahydropapaveroline biosynthesis:

ComponentRole
DopamineActs as a primary amine nucleophile in the Pictet-Spengler reaction.
DOPALServes as the electrophilic aldehyde, enabling cyclization to form the tetrahydroisoquinoline core.

MAO activity is critical for DOPAL generation, while aldehyde dehydrogenase (ALDH) detoxifies excess DOPAL. Inhibition of ALDH (e.g., by disulfiram) increases DOPAL levels, potentially enhancing Tetrahydropapaveroline formation.

Tetrahydropapaveroline demonstrates significant interactions with dopamine transporter systems and influences both uptake and release mechanisms of dopamine neurotransmission [1]. Research utilizing cell lines expressing dopamine transporter has revealed that tetrahydropapaveroline exhibits competitive inhibition of dopamine uptake with a dissociation constant of approximately 41 micromolar [1]. This inhibition potency is comparable to that of 1-methyl-4-phenylpyridinium ion, which shows a dissociation constant of 28 micromolar [1].

Comparative studies using rat brain synaptosomes have demonstrated that tetrahydropapaveroline exhibits competitive inhibition of dopamine uptake with a dissociation constant of 4.2 × 10⁻⁵ molar, while the Michaelis constant for dopamine uptake was determined to be 2.6 × 10⁻⁷ molar with a maximum velocity of 8.5 nanomoles per minute per gram pellet [2]. These findings indicate that tetrahydropapaveroline can effectively compete with dopamine for transporter binding sites [2].

CompoundDissociation Constant (Ki)Experimental SystemReference
Tetrahydropapaveroline41 μMHEK293-DAT cells [1]
Tetrahydropapaveroline42 μMRat brain synaptosomes [2]
1-Benzyl-1,2,3,4-tetrahydroisoquinoline35 μMHEK293-DAT cells [1]
6,7-Dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline93 μMHEK293-DAT cells [1]

The influence of tetrahydropapaveroline on dopamine release dynamics has been extensively studied in various brain regions [26]. Microinjection of tetrahydropapaveroline into the ventral tegmental area produces differential effects on dopamine efflux in distinct regions of the nucleus accumbens [26]. Specifically, tetrahydropapaveroline administration results in a 94% increase in dopamine efflux from the core region of the nucleus accumbens, while simultaneously suppressing dopamine efflux by 51% in the shell region [26].

Localized perfusion studies have demonstrated that tetrahydropapaveroline enhances the release of radiolabeled dopamine when perfused at concentrations of 250 nanograms per minute in dopaminergic-rich brain areas including the caudate nucleus, tuberculum olfactorium, and nucleus accumbens [27]. The mechanism underlying this enhanced release appears to involve direct interactions with dopaminergic terminals rather than systemic effects [27].

Research examining the cellular uptake and localization of tetrahydropapaveroline has provided evidence that this compound can be actively transported into central dopamine fibers and terminals [30]. Electron microscopic studies of rat caudate nucleus slices incubated with tetrahydropapaveroline revealed the formation of small granular vesicles within dopamine terminals, suggesting that tetrahydropapaveroline can influence vesicular storage mechanisms [30].

Inhibition of Tyrosine Hydroxylase Activity

Tetrahydropapaveroline exerts significant inhibitory effects on tyrosine hydroxylase, the rate-limiting enzyme in dopamine biosynthesis [4]. In cultured PC12 cells, tetrahydropapaveroline treatment at concentrations ranging from 2.5 to 10 micromolar produces concentration-dependent decreases in intracellular dopamine content, with 21.3% inhibition observed at 10 micromolar concentration [4].

Direct enzymatic studies have demonstrated that tetrahydropapaveroline inhibits tyrosine hydroxylase activity with 23.4% inhibition at 10 micromolar concentration in PC12 cell preparations [4]. When examined using bovine adrenal tyrosine hydroxylase preparations, tetrahydropapaveroline exhibits an inhibition constant of 153.9 micromolar [4].

Kinetic analysis has revealed that tetrahydropapaveroline exhibits uncompetitive inhibition pattern with respect to the substrate L-tyrosine, demonstrating a dissociation constant of 0.30 millimolar [4]. This uncompetitive mechanism suggests that tetrahydropapaveroline binds to the enzyme-substrate complex rather than competing directly with L-tyrosine for the active site [4].

ParameterValueExperimental ConditionsReference
Inhibition Constant (IC₅₀)153.9 μMBovine adrenal tyrosine hydroxylase [4]
Dissociation Constant (Ki)0.30 mMUncompetitive vs L-tyrosine [4]
Dopamine Content Reduction21.3%PC12 cells, 10 μM THP [4]
Tyrosine Hydroxylase Activity Reduction23.4%PC12 cells, 10 μM THP [4]

The inhibitory effects of tetrahydropapaveroline on dopamine biosynthesis can be partially reversed by L-DOPA co-treatment, indicating that the primary site of action is at the tyrosine hydroxylase step rather than downstream enzymatic processes [4]. Treatment with L-DOPA at concentrations of 20 to 50 micromolar increases intracellular dopamine content, and this increase is partially inhibited when combined with tetrahydropapaveroline at both non-cytotoxic concentrations of 5-10 micromolar and higher concentrations [4].

Antioxidant studies have demonstrated that the inhibitory effects of tetrahydropapaveroline on dopamine content can be reversed by N-acetyl-cysteine treatment, suggesting that oxidative stress mechanisms contribute to the observed tyrosine hydroxylase inhibition [4]. This finding indicates that tetrahydropapaveroline may exert its inhibitory effects through both direct enzymatic inhibition and indirect oxidative stress pathways [4].

Interactions with Serotonergic and Adrenergic Receptors

Comprehensive receptor binding studies have revealed that tetrahydropapaveroline exhibits significant affinity for multiple serotonergic and adrenergic receptor subtypes [14] [16]. Radioligand binding assays demonstrate that tetrahydropapaveroline interacts with serotonergic receptors, although with moderate potency compared to its effects on dopaminergic and adrenergic systems [14].

Tetrahydropapaveroline shows particularly high affinity for β₁-adrenergic receptors, with an inhibition constant of 0.3 micromolar for displacement of ³H-dihydroalprenolol binding [14]. This represents the highest affinity among 24 tested alkaloids for β₁-adrenergic receptor inhibition [14]. The compound also demonstrates significant interactions with α₂-adrenergic receptors, exhibiting stereoselectivity with the S-(-) enantiomer showing an inhibition constant of 0.65 micromolar compared to 50 micromolar for the R-(+) enantiomer [14].

Receptor SubtypeInhibition Constant (IC₅₀)Binding AssayReference
β₁-Adrenergic0.3 μM³H-dihydroalprenolol [14]
α₂-Adrenergic (S-enantiomer)0.65 μM³H-clonidine [14]
α₂-Adrenergic (R-enantiomer)50 μM³H-clonidine [14]
α₁-AdrenergicVariable³H-WB-4101 [14]

Advanced pharmacological profiling using 73 different neurotransmitter-related receptors has identified that tetrahydropapaveroline exhibits significant binding affinity for multiple serotonin receptor subtypes [16]. The compound shows greater than 50% inhibition of radioligand binding at 5-hydroxytryptamine₁ₐ, 5-hydroxytryptamine₁ᴅ, 5-hydroxytryptamine₄, and 5-hydroxytryptamine₇ receptors [16].

Specifically, tetrahydropapaveroline demonstrates 100.79% inhibition at 5-hydroxytryptamine₁ₐ receptors, 75.89% inhibition at 5-hydroxytryptamine₁ᴅ receptors, 73.60% inhibition at 5-hydroxytryptamine₄ receptors, and 76.81% inhibition at 5-hydroxytryptamine₇ receptors [16]. These findings indicate that tetrahydropapaveroline can function as a broad-spectrum antagonist of serotonergic neurotransmission [16].

The adrenergic receptor interactions of tetrahydropapaveroline extend to both α₁ₐ and α₂ₐ subtypes, with 55.78% and 61.20% inhibition observed respectively [16]. This multi-receptor profile suggests that tetrahydropapaveroline can simultaneously modulate dopaminergic, serotonergic, and adrenergic neurotransmitter systems [16].

Functional studies examining the physiological consequences of these receptor interactions have demonstrated that tetrahydropapaveroline can influence monoamine metabolism patterns in vivo [7]. The compound affects both dopamine and serotonin metabolite levels, supporting the possibility that tetrahydropapaveroline may displace brain monoamines through its multi-receptor interactions [7].

Impact on Monoamine Oxidase Function

Tetrahydropapaveroline demonstrates complex interactions with monoamine oxidase systems, with its formation being dependent on monoamine oxidase activity while simultaneously affecting the enzyme's function [18]. The production of tetrahydropapaveroline from dopamine through oxidative metabolism requires monoamine oxidase-mediated processes, establishing a feedback relationship between the enzyme and its metabolic product [18].

Research examining the effects of tetrahydropapaveroline on monoamine oxidase activity has revealed that this compound can function as both a substrate and modulator of the enzyme system [10]. In vitro studies demonstrate that tetrahydropapaveroline and the structurally related compound salsolinol utilize catechol-O-methyltransferase enzymes for methylation reactions and can act as competitive inhibitors of both catechol-O-methyltransferase and monoamine oxidase activity [10].

The temporal effects of tetrahydropapaveroline on monoamine oxidase activity show specific patterns of inhibition [10]. Studies examining enzyme activity at 2, 4, 6, 12, and 24 hours after tetrahydropapaveroline treatment at doses of 8 and 60 milligrams per kilogram demonstrate catechol-O-methyltransferase activity inhibition occurring primarily after 2 hours of treatment [10]. Chronic administration studies using 8 milligrams per kilogram per day for 10 and 20 days have provided additional insights into long-term enzyme modulation [10].

Treatment DurationDosePrimary EffectEnzyme SystemReference
2 hours8-60 mg/kgCOMT inhibitionCatechol-O-methyltransferase [10]
2-24 hours8-60 mg/kgVariable MAO effectsMonoamine oxidase [10]
10-20 days8 mg/kg/dayChronic modulationMultiple systems [10]

The relationship between tetrahydropapaveroline and monoamine oxidase extends to considerations of neurodegeneration and oxidative stress [37]. Monoamine oxidase-mediated metabolism of dopamine generates reactive oxygen species as byproducts, and tetrahydropapaveroline formation through this pathway may contribute to cumulative oxidative damage in dopaminergic neurons [37].

Studies investigating the role of monoamine oxidase in tetrahydropapaveroline toxicity have demonstrated that the compound can inhibit mitochondrial respiration in patterns similar to known monoamine oxidase-dependent neurotoxins [37]. The inhibition affects both state 3 and state 4 respiration while reducing the respiratory control ratio, suggesting that tetrahydropapaveroline may interfere with normal mitochondrial function through monoamine oxidase-related mechanisms [37].

The stereospecific aspects of tetrahydropapaveroline interactions with monoamine oxidase systems have been documented, with the S-(-) enantiomer showing preferential formation in human brain tissue [29]. This enantioselectivity suggests that specific enzymatic pathways favor the production of particular stereoisomers of tetrahydropapaveroline through monoamine oxidase-dependent processes [29].

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

367.04192 g/mol

Monoisotopic Mass

367.04192 g/mol

Heavy Atom Count

22

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3184-36-9
10139-29-4

Wikipedia

Tetrahydropapaveroline

Dates

Last modified: 07-17-2023
Hawkins et al. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae Nature Chemical Biology, doi: 10.1038/nchembio.105, published online 10 August 2008 http://www.nature.com/naturechemicalbiology

Explore Compound Types